molecular formula C10H15N3O3S2 B2631023 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate CAS No. 338394-08-4

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate

Cat. No.: B2631023
CAS No.: 338394-08-4
M. Wt: 289.37
InChI Key: MHVGVZXYGRZXIF-UHFFFAOYSA-N
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Description

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a morpholine ring, and a carbodithioate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-oxotetrahydro-1H-pyrazole with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with morpholine and carbon disulfide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine or pyrazole groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: Industrial applications may include the use of the compound as a precursor for manufacturing other chemicals or materials. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate
  • 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-piperidinecarbodithioate

Uniqueness

Compared to similar compounds, 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a carbodithioate group provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(3-oxopyrazolidin-1-yl)ethyl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c14-8-1-2-13(11-8)9(15)7-18-10(17)12-3-5-16-6-4-12/h1-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVGVZXYGRZXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CSC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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